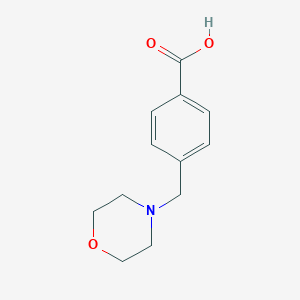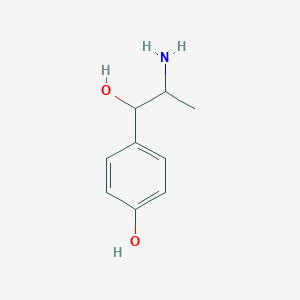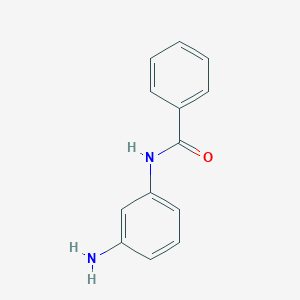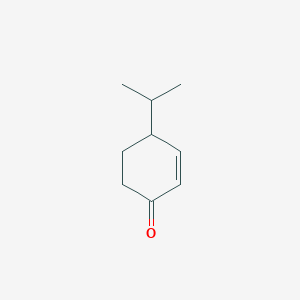![molecular formula C30H48O B107575 (3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one CAS No. 17169-69-6](/img/structure/B107575.png)
(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zeorininone A is a chemical compound that has garnered significant interest in the scientific community due to its unique properties and potential applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zeorininone A typically involves a multi-step process that includes the formation of key intermediates. One common synthetic route begins with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as cyclization, oxidation, and functional group modifications to yield Zeorininone A. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of Zeorininone A may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards. Industrial production methods may also incorporate green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions: Zeorininone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Zeorininone A may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
科学研究应用
Zeorininone A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, contributing to the development of new compounds and materials.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of Zeorininone A involves its interaction with specific molecular targets and pathways within biological systems. It may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Zeorininone A can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Zearalenone, Zearalanone, α-Zearalenol, β-Zearalenol.
Uniqueness: Zeorininone A may exhibit distinct chemical reactivity, biological activity, or physical properties compared to these similar compounds. For example, it may have a higher potency in certain biological assays or a different spectrum of activity against various microorganisms.
属性
CAS 编号 |
17169-69-6 |
|---|---|
分子式 |
C30H48O |
分子量 |
424.7 g/mol |
IUPAC 名称 |
(3aR,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-ylidene-1,2,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-7-one |
InChI |
InChI=1S/C30H48O/c1-19(2)20-12-16-27(5)21(20)13-17-29(7)23(27)10-11-24-28(6)15-9-14-26(3,4)25(28)22(31)18-30(24,29)8/h21,23-25H,9-18H2,1-8H3/t21-,23+,24+,25-,27-,28+,29+,30+/m0/s1 |
InChI 键 |
DFJSYBROWDTLAV-YZMJCTNISA-N |
SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C |
手性 SMILES |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C)C |
规范 SMILES |
CC(=C1CCC2(C1CCC3(C2CCC4C3(CC(=O)C5C4(CCCC5(C)C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)






